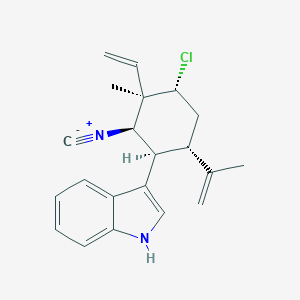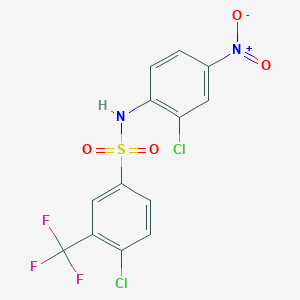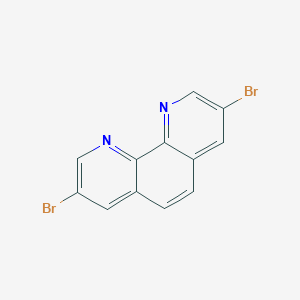
3,8-Dibromo-1,10-phenanthroline
Übersicht
Beschreibung
Synthesis Analysis
3,8-Dibromo-1,10-phenanthroline can be synthesized through dehalogenation polycondensation of 3,8-dibromo-1,10-phenanthroline with a zerovalent nickel complex, resulting in a polymer with a molecular weight of 6800 and an electrochemical reduction potential of 2.24 V vs Ag/Ag+ (Saitoh & Yamamoto, 1995). Moreover, novel and simple methods have been developed for its synthesis, utilizing sulfur dichloride as a catalyst for the bromination of 1,10-phenanthroline, demonstrating the crucial role of this catalyst in achieving the brominated compounds (Výprachtický et al., 2014).
Molecular Structure Analysis
The molecular structure of 3,8-dibromo-1,10-phenanthroline exhibits significant versatility in coordination chemistry, enabling the formation of various metal complexes. For example, the compound has been used to construct cadmium(II) and zinc(II) coordination polymers with chiral ligands, demonstrating different molecular conformations and coordination modes (Wang et al., 2009).
Chemical Reactions and Properties
This compound participates in diverse chemical reactions due to its halogenated phenanthroline structure. It serves as a versatile precursor for macrocyclic oligophenanthrolines and exhibits various bridging fashions in the construction of homochiral coordination polymers (Schmittel & Ammon, 1998).
Physical Properties Analysis
The electrochemical and physical properties of 3,8-dibromo-1,10-phenanthroline and its derivatives have been extensively studied. The electrochemical behavior, particularly the redox active derivatives like 1,10-phenanthroline-5,6-dione, illustrates the compound's significant role in the selective recognition of copper ions and hydrogen peroxide sensing (Gayathri & Kumar, 2014).
Chemical Properties Analysis
3,8-Dibromo-1,10-phenanthroline's chemical properties, such as its ability to form complexes with metal ions, underscore its importance in coordination chemistry. Its role in the synthesis of chromium(III) complexes using proton-transfer compounds highlights its utility in creating compounds with potential applications in material science and catalysis (Moghimi et al., 2005).
Wissenschaftliche Forschungsanwendungen
It serves as a versatile ligand system in chemistry, biology, and material science, with its applications extending to molecular switches in spin-crossover complexes (Mörtel et al., 2020).
It forms the basis for novel ruthenium complexes, as shown by the synthesis and study of 3,8-dibromo-1,10-phenanthroline derivatives (Karnahl et al., 2009).
It's used in constructing homochiral coordination polymers with cadmium(II) and zinc(II) complexes, exemplified by the novel 3,8-diimidazol-1,10-phen compound (Wang et al., 2009).
As a diquaternary salt of 1,10-phenanthroline, its activity has been compared with bipyridylium herbicides (Summers, 1968).
The compound and its substituted phenylacetylenes offer a novel family of highly conjugated metal chelators, affecting electronic transitions (Tzalis & Tor, 1995).
1,10-Phenanthroline-based ligands, including 3,8-Dibromo-1,10-phenanthroline, are pivotal in developing new molecular chemosensors, ionophores, and intercalating agents for polynucleotides (Bencini & Lippolis, 2010).
These ligands act as chemosensors for cations and anions, providing tools for sensing these ions in environmental and biological systems (Alreja & Kaur, 2016).
It's also used in designing UV-Vis-NIR luminescent organic derivatives and coordination compounds, highlighting its role in synthetic organic, inorganic, and supramolecular chemistry (Accorsi et al., 2009).
The synthesized poly(1,10-phenanthroline-3,8-diyl) demonstrates significant molecular weight and electrochemical properties (Saitoh & Yamamoto, 1995).
Additionally, its derivatives, such as 4,7-dichloro- or 4,7-dibromo phenanthrolines, serve as precursors to macrocyclic oligophenanthrolines with exo-coordination sites (Schmittel & Ammon, 1998).
The 1,10-Phenanthroline-based periodic mesoporous organosilica (Phen-PMO) has shown good catalytic activity for the hydrosilylation reaction of phenylacetylene with phenylsilane (Lin et al., 2023).
Ru(II) complexes with new redox-active 1,10-phenanthroline derivatives have been investigated for their structural, spectral, and electrochemical properties (Suzuki, Kanbara & Yamamoto, 2004).
New and simple synthesis methods for brominated 1,10-Phenanthrolines, including 3,8-dibromo-1,10-phenanthroline, have been developed, highlighting its importance in chemical synthesis (Výprachtický et al., 2014).
In biological applications, methylated derivatives of 1,10-phenanthroline displayed greater activity, underscoring its potential in biologically relevant compounds (Brodie, Collins & Aldrich-Wright, 2004).
The 1,10-phenanthroline method is effective for determining iron(II) in the presence of large amounts of iron(III) in solutions with a pH below 2.5 (Tamura, Goto, Yotsuyanagi & Nagayama, 1974).
The preparation process of 3,8-dibromo-1,10-phenanthroline, involving the bromation of 1,10-phenanthroline with Br2, yields good results (Saitoh, Koizumi, Osakada & Yamamoto, 1997).
An unexpected structural defect was discovered in a main-chain conjugated polymer synthesized through Suzuki-Miyaura cross coupling polymerization of 1,10-phenanthroline-3,8-diyl and 9,9-dioctylfluorene-2,7-diyl units (Yuan, Song, Bando & Nakano, 2021).
The compound has been used in lowering the symmetry of difunctionalized coordination compounds via nucleophilic aromatic substitutions (Hurley & Tor, 2001).
While one study focused on the preparation of 3,8-unsymmetric phenanthrolines, it did not directly address their applications in scientific research (Liu, Michel & Schmittel, 2000).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,8-dibromo-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2N2/c13-9-3-7-1-2-8-4-10(14)6-16-12(8)11(7)15-5-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWJREBUVYSPKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C3=NC=C(C=C31)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10903215 | |
| Record name | NoName_3838 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10903215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,8-Dibromo-1,10-phenanthroline | |
CAS RN |
100125-12-0 | |
| Record name | 3,8-Dibromo-1,10-phenanthroline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



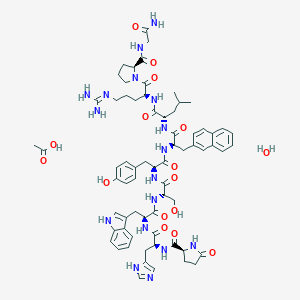
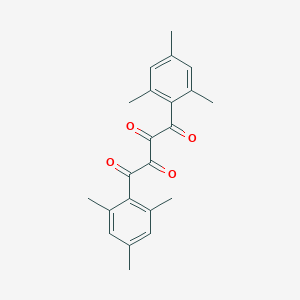
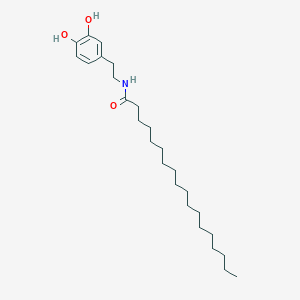
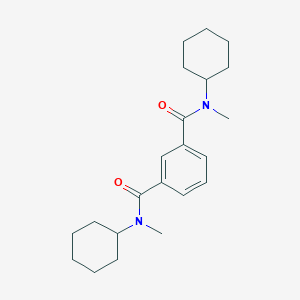
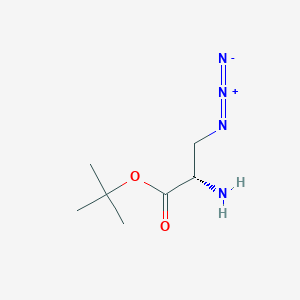
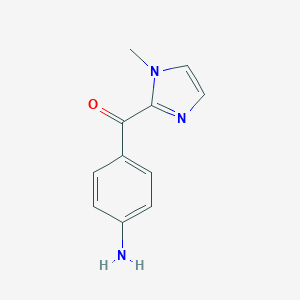
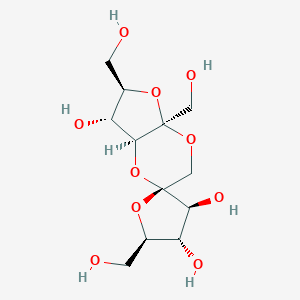
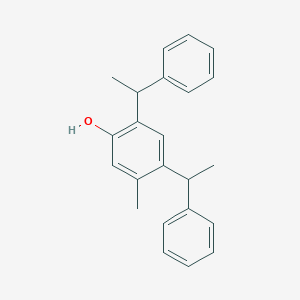
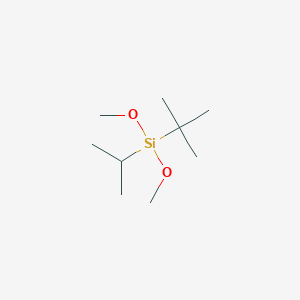
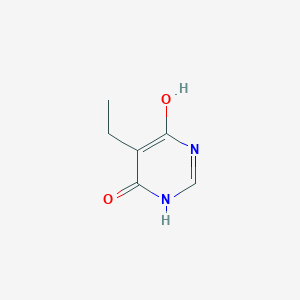
![Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B9507.png)

